Cas no 935-28-4 (2,6-Diethylpyridine)

2,6-Diethylpyridine structure
2,6-Diethylpyridine structure
Nome del prodotto:2,6-Diethylpyridine
Numero CAS:935-28-4
MF:C9H13N
MW:135.206222295761
MDL:MFCD00049215
CID:813423
PubChem ID:136745

2,6-Diethylpyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6-Diethylpyridine
    • Pyridine, 2,6-diethyl-
    • 2,6-Diethyl-pyridine
    • WHTDCOSHHMXZNE-UHFFFAOYSA-N
    • 2,6-diethyl pyridine
    • 2,6-(C2H5)2-pyridine
    • FCH838470
    • KM3199
    • LS21232
    • ST2403734
    • AX8167692
    • AB1005843
    • Y4757
    • 935D284
    • 2,6-Diethylpyridine (ACI)
    • MFCD00049215
    • SCHEMBL45869
    • AKOS006272641
    • CS-W021526
    • DTXSID50239449
    • SY105459
    • 935-28-4
    • NS00113854
    • DB-011273
    • SB52849
    • J-507463
    • DS-18574
    • 2 pound not6-Diethylpyridine
    • MDL: MFCD00049215
    • Inchi: 1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3
    • Chiave InChI: WHTDCOSHHMXZNE-UHFFFAOYSA-N
    • Sorrisi: N1C(CC)=CC=CC=1CC

Proprietà calcolate

  • Massa esatta: 135.10500
  • Massa monoisotopica: 135.105
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 80.7
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 12.9

Proprietà sperimentali

  • Densità: 0.9354 (estimate)
  • Punto di fusione: 31.33°C (estimate)
  • Punto di ebollizione: 203.93°C (estimate)
  • Punto di infiammabilità: 54.5°C
  • Indice di rifrazione: 1.4976 (estimate)
  • PSA: 12.89000
  • LogP: 2.20640

2,6-Diethylpyridine Informazioni sulla sicurezza

2,6-Diethylpyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,6-Diethylpyridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM173686-5g
2,6-diethylpyridine
935-28-4 95%
5g
$256 2022-06-09
Fluorochem
229002-5g
2,6-Diethylpyridine
935-28-4 95%
5g
£452.00 2022-02-28
Chemenu
CM173686-1g
2,6-diethylpyridine
935-28-4 95%
1g
$153 2021-08-05
eNovation Chemicals LLC
D751291-5g
2,6-diethylpyridine
935-28-4 96%
5g
$190 2024-06-06
Alichem
A029193761-5g
2,6-Diethylpyridine
935-28-4 95%
5g
$536.06 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KV166-250mg
2,6-Diethylpyridine
935-28-4 95+%
250mg
457CNY 2021-05-08
Matrix Scientific
187708-1g
2,6-Diethylpyridine
935-28-4
1g
$245.00 2023-09-07
Alichem
A029193761-1g
2,6-Diethylpyridine
935-28-4 95%
1g
$153.00 2023-08-31
abcr
AB466103-5 g
2,6-Diethylpyridine, 95%; .
935-28-4 95%
5g
€418.60 2023-04-21
Matrix Scientific
187708-10g
2,6-Diethylpyridine
935-28-4
10g
$1434.00 2023-09-07

2,6-Diethylpyridine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Tris(pentafluorophenyl)borane ,  stereoisomer of Bis[[2-(dimethylamino-κN)phenyl]methyl-κC][(1,2,3,4,5-η)-1,2,3,4… Solvents: Toluene ;  8 h, 3 atm, 70 °C
Riferimento
Rare-earth catalyzed C-H bond activation and alkylation of pyridines
Guan, Bingtao; Hou, Zhaomin, Kidorui, 2012, 60, 156-157

Synthetic Routes 2

Condizioni di reazione
Riferimento
Arenes disubstituted with primary alkyl groups from xylylene dianions
Bates, Robert B.; Ogle, Craig A., Journal of Organic Chemistry, 1982, 47(20), 3949-52

Synthetic Routes 3

Condizioni di reazione
Riferimento
Catalytic reactions of pyridines. 2. Direct vapor-phase alkylation of pyridines with alcohols over nickel-substituted zeolites
Kashiwagi, Hiroshi; Enomoto, Saburo, Nippon Kagaku Kaishi, 1980, (4), 551-6

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
Riferimento
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; Drowns, Matt; Tatlock, John; Linton, Angelica; Gonzalez, Javier; et al, Synlett, 2010, (5), 796-800

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  0 °C; overnight, rt; 3 h, rt → reflux
Riferimento
Preparation of 4-hydroxy-3-heterocyclylalkyl-5,6-dihydro-2H-pyran-2-ones as inhibitors of hepatitis C virus RNA-dependent RNA polymerase, and compositions and treatments using the same
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
Riferimento
Polyacylation of propene derivatives: allyltrimethylsilane as precursor
Roussel, Christian; Popescu, Cristina, Revue Roumaine de Chimie, 1993, 38(4), 425-37

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Triethylamine Solvents: Tetrahydrofuran ,  Hexane ;  rt → -40 °C; -40 °C; 1 h, -40 °C; -40 °C → 0 °C
1.2 0 °C; > 0 °C; 1 h, > 0 °C
Riferimento
Polymerization initiator, modified conjugated diene polymer and tire produced therefrom
, European Patent Organization, , ,

Synthetic Routes 8

Condizioni di reazione
Riferimento
General synthesis of 2,6-dialkylpyridines
Francis, Robert F.; Wisener, J. T.; Paul, James M., Journal of the Chemical Society [Section] D: Chemical Communications, 1971, (22),

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  30 min, 170 °C; 170 °C → rt
1.2 Reagents: Potassium hydroxide ;  2 h, 200 °C; 200 °C → rt
1.3 Reagents: Water ;  rt
Riferimento
A preparation of piperidine derivatives, useful as glycine transporter 1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  30 min, 170 °C; 170 °C → rt
1.2 Reagents: Potassium hydroxide ;  2 h, 200 °C
Riferimento
Preparation of GlyT1 transporter inhibitors and their use in treatment of neurological and neuropsychiatric disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Water Solvents: Methanol ,  Water
Riferimento
Synthesis and photoisomerization of sterically hindered 2,6-dialkylpyridine N-oxides
Weber, Horst; Rohn, Thomas, Zeitschrift fuer Naturforschung, 1990, 45(5), 701-6

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, reflux
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
Attenuation of London Dispersion in Dichloromethane Solutions
Pollice, Robert; Bot, Marek; Kobylianskii, Ilia J.; Shenderovich, Ilya; Chen, Peter, Journal of the American Chemical Society, 2017, 139(37), 13126-13140

Synthetic Routes 13

Condizioni di reazione
Riferimento
Sterically hindered pyridinium salts. Part I. Base-catalyzed carbon-alkylation of 2,6-lutidine methiodide
Weber, Horst; Pant, Johannes, Archiv der Pharmazie (Weinheim, 1980, 313(4), 307-10

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Zinc Solvents: Formic acid
Riferimento
Synthesis of some 2,6-di- and 1,2,6-trisubstituted-1,4-dihydropyridines as antimicrobial agents
Attia, A.; El-Salam, O. I. Abd; Amr, A., Egyptian Journal of Chemistry, 2000, 43(4), 297-307

Synthetic Routes 15

Condizioni di reazione
Riferimento
Alkylpyridines
, Japan, , ,

2,6-Diethylpyridine Raw materials

2,6-Diethylpyridine Preparation Products

2,6-Diethylpyridine Letteratura correlata

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd